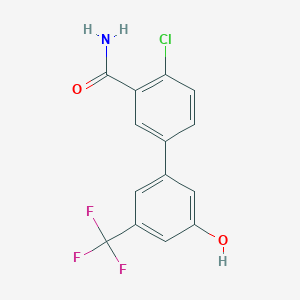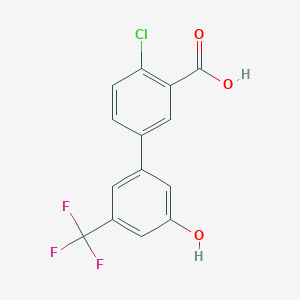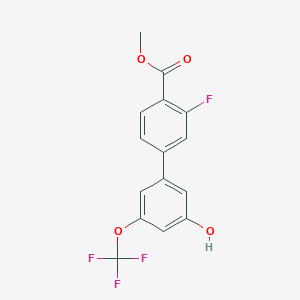
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
Overview
Description
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as “5-Fluoro-3-trifluoromethoxyphenol”) is a compound with a wide range of applications in the pharmaceutical, chemical, and biochemical industries. 5-Fluoro-3-trifluoromethoxyphenol is a fluorinated phenol derivative with a unique molecular structure. It is highly soluble in polar organic solvents and is used as a starting material for a variety of synthetic processes. The compound has found applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 5-Fluoro-3-trifluoromethoxyphenol has been used in a variety of scientific research applications such as the study of enzymatic mechanisms, the synthesis of complex organic molecules, and the development of new materials.
Scientific Research Applications
5-Fluoro-3-trifluoromethoxyphenol has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of complex organic molecules, such as peptides and nucleotides. Additionally, it has been used in the study of enzymatic mechanisms, as the fluoro group can be used to selectively label certain functional groups. The compound has also been used in the development of new materials, such as polymers, for use in medical and industrial applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-trifluoromethoxyphenol is not well understood. However, the compound’s unique molecular structure allows it to interact with certain biological molecules in a specific manner. It has been suggested that the fluoro group of the compound can interact with the active sites of enzymes, allowing it to selectively inhibit or activate certain enzymes. Additionally, the compound has been shown to interact with proteins and DNA in a specific manner, allowing it to be used as a tool for studying the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-3-trifluoromethoxyphenol are not well understood. However, the compound has been shown to interact with certain enzymes and proteins in a specific manner, suggesting that it may have a role in regulating certain biochemical processes. Additionally, the compound has been shown to interact with DNA in a specific manner, suggesting that it may have a role in regulating gene expression.
Advantages and Limitations for Lab Experiments
The use of 5-Fluoro-3-trifluoromethoxyphenol in laboratory experiments offers several advantages. First, the compound is highly soluble in polar organic solvents, making it easy to work with in the laboratory. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. Finally, the compound’s unique molecular structure allows it to interact with certain biological molecules in a specific manner, making it a useful tool for studying the structure and function of these molecules.
However, there are some limitations to the use of 5-Fluoro-3-trifluoromethoxyphenol in laboratory experiments. First, the compound is relatively expensive and may not be readily available in some laboratories. Additionally, the compound’s mechanism of action is not well understood and its effects on biological systems are not well characterized. Finally, the compound’s toxicity is not well understood, and caution should be taken when working with the compound in the laboratory.
Future Directions
The potential applications of 5-Fluoro-3-trifluoromethoxyphenol are vast and varied. Further research is needed to better understand the compound’s mechanism of action and its effects on biological systems. Additionally, further research is needed to explore the potential applications of the compound in the development of new materials and in the synthesis of complex organic molecules. Finally, further research is needed to explore the potential toxicity of the compound and to develop methods for its safe use in laboratory experiments.
Synthesis Methods
The synthesis of 5-Fluoro-3-trifluoromethoxyphenol is carried out through a two-step process. The first step involves the reaction of 4-methoxycarbonylphenol with trifluoromethyl iodide in the presence of potassium carbonate to form 4-methoxycarbonyl-3-trifluoromethylphenol. The second step involves the replacement of the trifluoromethyl group with a fluoro group through the use of potassium fluoride as a catalyst. The reaction is carried out at room temperature and yields the desired product in high purity.
properties
IUPAC Name |
methyl 2-fluoro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O4/c1-22-14(21)12-3-2-8(6-13(12)16)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQGBGGKKNNZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686717 | |
| Record name | Methyl 3-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261952-72-0 | |
| Record name | Methyl 3-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



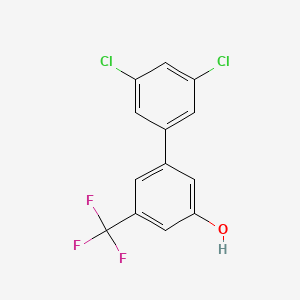
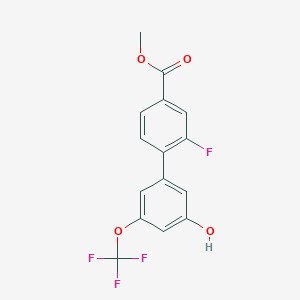



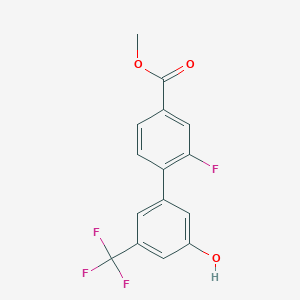
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384785.png)
